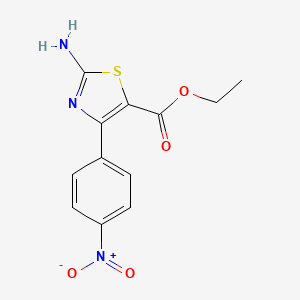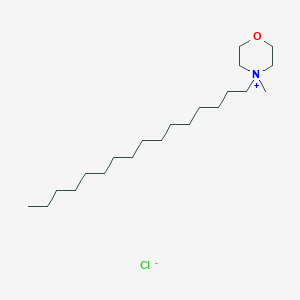
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2-methylphenyl group attached to a butanamide backbone, with two oxo groups at the 3rd and 3-oxobutanoyl positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide typically involves the reaction of 2-methylphenylamine with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems for purification and isolation further enhances the production yield and purity of the compound.
化学反応の分析
Types of Reactions
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: N-alkylated amides.
科学的研究の応用
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its amide structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the presence of oxo groups allows for interactions with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
N-(3-amino-4-methoxyphenyl)-3-oxobutanamide: Similar structure but with an amino and methoxy group.
2-methyl-N-(3-oxobutanoyl)butanamide: Lacks the phenyl group, making it less complex.
N-(2-methylphenyl)-3-oxobutanamide: Similar but without the additional oxo group.
Uniqueness
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide is unique due to its combination of a 2-methylphenyl group and two oxo groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
68912-00-5 |
|---|---|
分子式 |
C15H17NO4 |
分子量 |
275.3 g/mol |
IUPAC名 |
N-(2-methylphenyl)-3-oxo-N-(3-oxobutanoyl)butanamide |
InChI |
InChI=1S/C15H17NO4/c1-10-6-4-5-7-13(10)16(14(19)8-11(2)17)15(20)9-12(3)18/h4-7H,8-9H2,1-3H3 |
InChIキー |
OPJGBIZKNKLMSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(=O)CC(=O)C)C(=O)CC(=O)C |
正規SMILES |
CC1=CC=CC=C1N(C(=O)CC(=O)C)C(=O)CC(=O)C |
Key on ui other cas no. |
68912-00-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Benzyl N-[(phenylcarbamoyl)methyl]carbamate](/img/structure/B3056019.png)
![Propanoic acid, 2-[(methylsulfonyl)oxy]-, ethyl ester, (R)-](/img/structure/B3056020.png)



![3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3056027.png)


